5,6-Diethyl-3-hydroxypyrazine-2-carboxamide
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Overview
Description
5,6-Diethyl-3-hydroxypyrazine-2-carboxamide is a chemical compound with the molecular formula C9H13N3O2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its pyrazine ring structure, which is substituted with ethyl groups at positions 5 and 6, a hydroxyl group at position 3, and a carboxamide group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 2-aminopyrazine.
Chlorination: The pyrazine ring undergoes regioselective chlorination.
Bromination: Bromination of the chlorinated intermediate.
Cyanation: Palladium-catalyzed cyanation to introduce the nitrile group.
Diazotization/Chlorination: Sandmeyer diazotization followed by chlorination.
Nucleophilic Fluorination: Introduction of the fluorine atom.
Nitrile Hydration: Conversion of the nitrile group to the corresponding amide.
Hydroxyl Substitution: Introduction of the hydroxyl group to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. Key steps include the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5,6-Diethyl-3-hydroxypyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are used under conditions such as Friedel-Crafts alkylation or acylation.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
5,6-Diethyl-3-hydroxypyrazine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral agent.
Mechanism of Action
The mechanism of action of 5,6-Diethyl-3-hydroxypyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
3-Hydroxypyrazine-2-carboxamide: A structural analogue with similar biological activities.
6-Fluoro-3-hydroxypyrazine-2-carboxamide: Known for its antiviral properties.
3,6-Dichloropyrazine-2-carbonitrile: An intermediate in the synthesis of related compounds.
Uniqueness
5,6-Diethyl-3-hydroxypyrazine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5,6-diethyl-2-oxo-1H-pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-3-5-6(4-2)12-9(14)7(11-5)8(10)13/h3-4H2,1-2H3,(H2,10,13)(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBXVGJTOKRBGZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=O)N1)C(=O)N)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50855986 |
Source
|
Record name | 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181284-16-2 |
Source
|
Record name | 5,6-Diethyl-3-oxo-3,4-dihydropyrazine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50855986 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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